2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazolopyridine, and piperidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
These interactions could potentially alter the conformation or activity of the target, leading to changes in downstream signaling or metabolic pathways .
Biochemical Pathways
Imidazole-based compounds are known to be involved in a wide range of biological processes, including signal transduction, enzyme inhibition, and gene regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Synthesis of Thiazolopyridine: The thiazolopyridine moiety can be prepared via a cyclization reaction involving 2-aminopyridine and α-haloketone.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Final Coupling: The final step involves coupling the imidazole and thiazolopyridine-piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be performed using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide: Unique due to its specific combination of functional groups.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Thiazolopyridine Derivatives: Compounds with thiazolopyridine moieties but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of imidazole, thiazolopyridine, and piperidine rings, making it a versatile compound with diverse applications in various fields of research.
Properties
IUPAC Name |
2-imidazol-1-yl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-14(10-21-9-6-17-11-21)19-12-3-7-22(8-4-12)16-20-13-2-1-5-18-15(13)24-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCQWCUSJMGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CN=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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